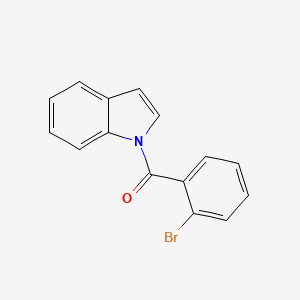

2,6-Dimethoxybiphenyl

Descripción general

Descripción

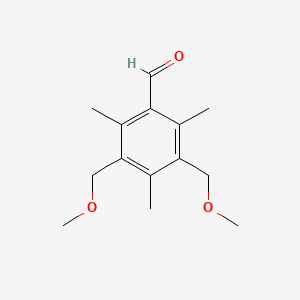

2,6-Dimethoxybiphenyl is a chemical compound that is often used in scientific research . It is also known as SPhos . It is an air-stable, electron-rich biaryl phosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions .

Synthesis Analysis

The synthesis of 2,6-Dimethoxybiphenyl involves several steps. One key step is an ortho-lithiation/iodination reaction of the (m-methoxyphenyl)diphenylphosphine oxides . This is followed by a Ullmann reaction of the resulting iodides to provide the racemic bis(phosphine oxides) . The bis(phosphine oxides) are then resolved with (-)-(2R,3R)- and (+)-(2S,3S)-O-2,3-dibenzoyltartaric acid and reduced to diphosphines .Molecular Structure Analysis

The molecular formula of 2,6-Dimethoxybiphenyl is C14H14O2 . Its molecular weight is 214.26 g/mol . The structure of monoligated active catalysts based upon 2-dicyclohexylphosphino-2‘,6‘-dimethoxybiphenyl (SPhos, 1) and 2-dicyclohexylphosphino-2‘,4‘,6‘-triisopropylbiphenyl (XPhos, 2) with Pd (0) has been studied .Chemical Reactions Analysis

The oxidation process of 2,6-Dimethoxybiphenyl by laccase from Botryosphaeria rhodina MAMB-05 and the corresponding enzyme-mediator systems was studied using cyclic voltammetry (CV) . The treatment of bis(2-(dicyclohexylphosphino)-2‘,6‘-dimethoxybiphenyl)PdCl2 with AgBF4 produces an air-stable phosphine/arene-ligated Pd (I) dimer with two seemingly identical Pd−arene interactions by X-ray crystallography .Physical And Chemical Properties Analysis

2,6-Dimethoxybiphenyl has a molecular weight of 214.26 g/mol . It is a solid at room temperature . It should be stored under inert gas in a dry, cool, and well-ventilated place .Aplicaciones Científicas De Investigación

Antioxidant Synthesis

2,6-Dimethoxyphenol, closely related to 2,6-dimethoxybiphenyl, has been studied for its potential as an antioxidant. Laccase-catalyzed oxidation of 2,6-dimethoxyphenol in aqueous-organic media led to the production of a dimer with higher antioxidant capacity than the starting substrate. This demonstrates the application of 2,6-dimethoxybiphenyl derivatives in synthesizing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Crystal Structure Analysis

The crystal structure of 2,4,6-triisopropyl-2',5'-dimethoxybiphenyl, a variant of 2,6-dimethoxybiphenyl, was determined through X-ray structure analysis. This research contributes to the understanding of the molecular configuration and structural characteristics of dimethoxybiphenyl compounds (Sharma et al., 2015).

Photochemical Oxidative Coupling

Research on the photochemical oxidative coupling of arenes under the action of various metal complexes included the formation of dimethoxybiphenyls. This study illuminates the reaction mechanisms involving 2,6-dimethoxybiphenyl under photochemical conditions, highlighting its reactivity and potential applications in organic synthesis (Shul’pin et al., 1987).

Redox Properties

2,6-Dimethoxybiphenyl derivatives were used in the synthesis and study of redox properties of certain organic compounds. This research demonstrates the role of these compounds in developing materials with specific redox characteristics, useful in various chemical processes (Tsuji et al., 1999).

Environmental Impact Studies

Studies on marine mammals from Australia identified new polybrominated dimethoxybiphenyls (PBDMBs) in their blubber. These findings are crucial for understanding the environmental impact and bioaccumulation of 2,6-dimethoxybiphenyl related compounds in marine ecosystems (Vetter et al., 2008).

Catalyst Development

2,6-Dimethoxybiphenyl derivatives have been used in developing catalysts for Suzuki-Miyaura coupling processes. The research showcases the efficacy of these compounds in catalyzing organic reactions, contributing significantly to the field of synthetic organic chemistry (Barder et al., 2007).

Computational Chemistry

2,6-Dimethoxybiphenyl derivatives were modeled in computational studies to understand the structural preferences of organic molecules. This research aids in predicting molecular behavior and designing compounds with desired properties (Chandrasekhar & Schleyer, 1981).

Mecanismo De Acción

Target of Action

The primary target of 2,6-Dimethoxybiphenyl is the enzyme laccase . Laccase is a multicopper enzyme that catalyzes the oxidation of phenolic substrates while simultaneously converting molecular oxygen to water .

Mode of Action

2,6-Dimethoxybiphenyl interacts with laccase through an oxidation process . The oxidation potential of 2,6-Dimethoxybiphenyl decreases significantly compared to the enzyme by varying the pH . This interaction results in changes in the redox potential of the enzyme and the substrate .

Biochemical Pathways

The interaction of 2,6-Dimethoxybiphenyl with laccase affects the enzymatic oxidation pathway . The oxidation of 2,6-Dimethoxybiphenyl by laccase leads to the production of 3,3’,5,5’-tetramethoxy-1,1’biphenyl-4,4’-diol (TMBP) .

Pharmacokinetics

Its solubility in chloroform suggests that it may have good bioavailability.

Result of Action

The oxidation of 2,6-Dimethoxybiphenyl by laccase results in the formation of TMBP

Action Environment

The action of 2,6-Dimethoxybiphenyl is influenced by environmental factors such as pH, which significantly affects its oxidation potential . Additionally, its stability and efficacy may be influenced by the presence of other compounds in the environment, such as mediators that can be effectively oxidized by laccase .

Safety and Hazards

Propiedades

IUPAC Name |

1,3-dimethoxy-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZBRKLFMRHHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358758 | |

| Record name | 2,6-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13732-86-0 | |

| Record name | 2,6-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

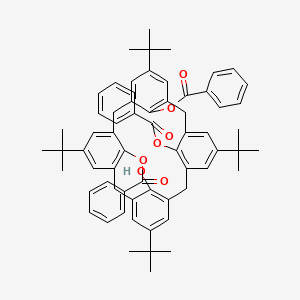

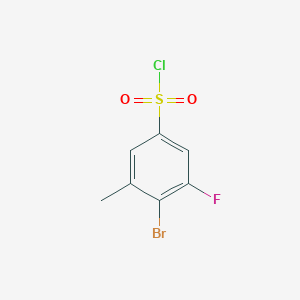

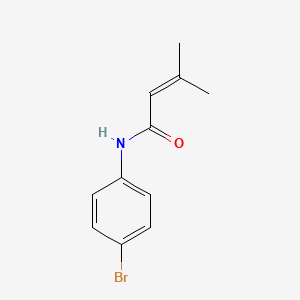

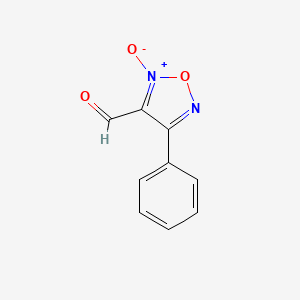

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B3047219.png)

![4-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047223.png)

![4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3047232.png)

![6-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3047236.png)